2-(4-fluorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorophenyl group, a pyrrolidine ring, and a sulfonylphenyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then reacted with 4-(pyrrolidine-1-sulfonyl)phenyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(4-fluorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and sulfonylphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19FN2O3S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C18H19FN2O3S/c19-15-5-3-14(4-6-15)13-18(22)20-16-7-9-17(10-8-16)25(23,24)21-11-1-2-12-21/h3-10H,1-2,11-13H2,(H,20,22) |
InChI Key |
QHUSJYVMGAQUJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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